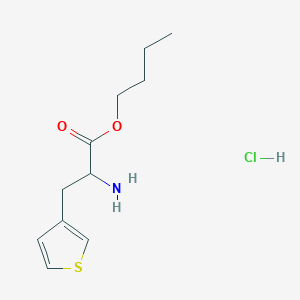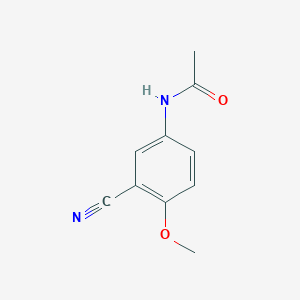
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, also known as OTQ, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. OTQ is a quinazoline derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Detection in Food Products
- Quinolones like oxolinic acid are used in veterinary medicine but are not approved for use in food fish by the U.S. FDA. A study developed a method using liquid chromatography and mass spectrometry to detect residues of these compounds in shrimp, demonstrating the application of such compounds in food safety and regulation (Karbiwnyk et al., 2007).
Antimicrobial and Anticonvulsant Activities
- Thioxoquinazolinone derivatives, including compounds similar to 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, have been synthesized and found to exhibit broad-spectrum antimicrobial and anticonvulsant activities. This highlights their potential in developing new therapeutic agents (Rajasekaran et al., 2013).
Antibacterial Applications
- The antibacterial properties of compounds like oxolinic acid have been explored, particularly their efficacy against gram-positive and gram-negative bacteria. This research is crucial for developing new antibacterial drugs (Cooper et al., 1990).
Fluorescence Studies
- Novel fluorophores, including derivatives of quinazolinones, have been synthesized for labeling nucleosides and oligodeoxyribonucleotides. This application is significant in biochemical research for studying nucleic acid interactions and dynamics (Singh & Singh, 2007).
Synthesis of Heterocycles
- Studies have shown the synthesis of various heterocyclic compounds using quinazolinone derivatives. These compounds have applications in organic chemistry and pharmaceuticals (El‐Hiti et al., 2002).
Antioxidant Activity
- Research into fused heterocyclic compounds derived from quinazolinone derivatives, such as tetrahydropyrimidine, has revealed antioxidant activities, important for developing treatments against oxidative stress-related diseases (Salem et al., 2015).
Catalysis and Chemical Synthesis
- Studies on quinoline and related heterocyclic nitrogen compounds have explored their potential as catalysts in hydrogenation processes, which can be applied in chemical synthesis (Zhu et al., 2008).
properties
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHOZIOLCLLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide](/img/structure/B2713651.png)

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2713655.png)
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2713658.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)
![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)
![ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713663.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)

![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)



![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)